3'-Trifluoromethyl-o-toluanilide

Description

Properties

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c1-10-5-2-3-8-13(10)14(20)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBKPVJBSIXIJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173003 |

Source

|

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1939-22-6 |

Source

|

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide, a fluorinated aromatic amide of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis via amidation, outlines methods for its characterization, discusses its potential applications, and summarizes critical safety and handling procedures. Designed for researchers and professionals in drug development and chemical synthesis, this guide consolidates essential data to facilitate further investigation and application of this versatile molecule.

Chemical Identity and Properties

N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide is a substituted anilide. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety and bioisostere for groups like chlorine, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it an attractive scaffold for agrochemical and pharmaceutical research.

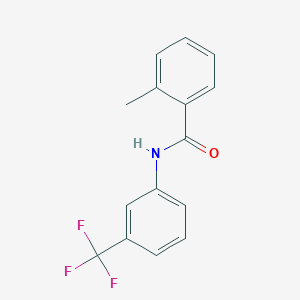

Systematic IUPAC Name: N-[3-(Trifluoromethyl)phenyl]-2-methylbenzamide

Common Name: 3'-Trifluoromethyl-o-toluanilide

CAS Number: 1939-22-6[2]

Molecular Structure:

(Image generated for illustrative purposes)

Physicochemical Data

The key quantitative properties of N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide are summarized in the table below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding the compound's pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂F₃NO | PubChem |

| Molecular Weight | 279.26 g/mol | PubChem |

| Melting Point | Not available | N/A |

| Boiling Point (Predicted) | 468.4 °C | Chemcasts[3] |

| LogP (Octanol/Water) | 3.5 (Predicted) | PubChem[4] |

| Water Solubility (logS) | -4.2 (Predicted) | Cheméo[2] |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide is the nucleophilic acyl substitution (amidation) between an activated carboxylic acid derivative and an aniline.

Recommended Synthetic Pathway: Schotten-Baumann Reaction

The preferred laboratory-scale synthesis involves the reaction of 2-methylbenzoyl chloride with 3-(trifluoromethyl)aniline. This method is advantageous due to the high reactivity of the acyl chloride, the commercial availability of the starting materials, and typically high yields. The reaction is generally performed under Schotten-Baumann conditions, using a base to neutralize the HCl byproduct.

Causality of Reagent Choice:

-

2-Methylbenzoyl Chloride: As an acyl chloride, it is a highly reactive electrophile, ensuring the reaction proceeds efficiently at or below room temperature.

-

3-(Trifluoromethyl)aniline: The amine group acts as the nucleophile. The trifluoromethyl group is strongly deactivating, which slightly reduces the nucleophilicity of the amine compared to aniline, but the reaction remains facile.[5]

-

Base (e.g., Pyridine or Triethylamine): Essential for scavenging the hydrochloric acid generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, including steps for reaction monitoring, extraction, and purification to ensure high purity of the final product.

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq, e.g., 5.0 g, CAS: 98-16-8) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.[5]

-

Reaction Initiation: Cool the solution to 0°C using an ice-water bath.

-

Acyl Chloride Addition: Add a solution of 2-methylbenzoyl chloride (1.05 eq) in anhydrous DCM (20 mL) dropwise to the stirred aniline solution over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).

-

Aqueous Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected chemical shifts and signals can be predicted based on its structure.

-

¹H-NMR: Expect aromatic protons in the 7.0-8.0 ppm range. The methyl protons (-CH₃) from the toluidine moiety should appear as a singlet around 2.3-2.5 ppm. The amide proton (N-H) will likely be a broad singlet further downfield (>8.5 ppm).

-

¹³C-NMR: Aromatic carbons will appear between 120-140 ppm. The trifluoromethyl carbon (-CF₃) will show a characteristic quartet due to C-F coupling. The carbonyl carbon (C=O) will be observed around 165-170 ppm.

-

IR Spectroscopy: Key signals include a sharp N-H stretch around 3300 cm⁻¹, a strong C=O (amide I band) stretch near 1660 cm⁻¹, and strong C-F stretching bands between 1100-1350 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 279.09.

Applications and Research Interest

While specific, large-scale applications for N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide are not extensively documented, its structure is analogous to compounds with known biological activity. Benzamides and toluanilides are common motifs in pharmaceuticals and agrochemicals.[6][7]

-

Drug Discovery Scaffold: The trifluoromethylphenyl group is a key component in many modern pharmaceuticals, enhancing metabolic stability and membrane permeability.[1] This compound serves as a valuable intermediate or fragment for building more complex molecules targeting various biological pathways.

-

Agrochemical Research: Similar anilide structures are found in fungicides and herbicides. This molecule could be a starting point for developing new crop protection agents.

-

Materials Science: Aromatic amides can exhibit interesting properties like hydrogen bonding-induced self-assembly, making them candidates for investigation in polymer and materials science.[6]

Safety and Handling

As a research chemical, N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide should be handled with appropriate care. Safety data is often extrapolated from similar compounds.

-

Hazard Classification (Anticipated): Based on related anilides, it may be classified as harmful if swallowed, and cause skin and serious eye irritation.[8][9]

-

GHS Pictograms (Anticipated): GHS07 (Exclamation Mark)

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid:

References

-

Cheméo. (n.d.). Chemical Properties of 3'-Trifluoromethyl-o-toluanilide (CAS 1939-22-6). Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 3-trifluoromethyl-2-fluoro-N-(3-trifluoromethyl-2-fluorobenzoyl)-N-3-methylbutyl-. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-(trifluoromethyl)phenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide. Retrieved from [Link]

-

Chemcasts. (n.d.). n-[2-(Trifluoromethyl)phenyl]benzamide (CAS 2946-71-6) Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-Trifluoromethylisobutyranilide. Retrieved from [Link]

-

PubChem. (n.d.). 3-fluoro-2-methyl-N-phenylbenzamide. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluorosulfonyl-N-(2-pyridylmethyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

MDPI. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide, 2-methyl-N-phenyl-5-(trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3'-Trifluoromethyl-o-toluanilide (CAS 1939-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem-casts.com [chem-casts.com]

- 4. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

synthesis and characterization of 3'-Trifluoromethyl-o-toluanilide

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Trifluoromethyl-o-toluanilide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3'-Trifluoromethyl-o-toluanilide (CAS No. 1939-22-6). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This document outlines a robust synthetic protocol via nucleophilic acyl substitution, details the causality behind experimental choices, and establishes a self-validating framework through thorough analytical characterization. It is intended for an audience of researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide.

Introduction and Strategic Overview

3'-Trifluoromethyl-o-toluanilide is an aromatic amide containing a trifluoromethyl (CF₃) moiety and a methyl group in sterically distinct positions. The CF₃ group is a crucial bioisostere for groups like chlorine and methyl, but it possesses a much stronger electron-withdrawing nature, which can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.

The synthesis of this target molecule is most efficiently achieved through the formation of an amide bond between 3-(trifluoromethyl)aniline and o-toluoyl chloride. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The protocol described herein is an adaptation of the Schotten-Baumann reaction, which is highly effective for acylating anilines.[1][2][3] The presence of an aqueous base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][4]

Synthesis of 3'-Trifluoromethyl-o-toluanilide

Overall Reaction Scheme

The synthesis involves the reaction of 3-(Trifluoromethyl)aniline with o-Toluoyl chloride in the presence of a base to yield the desired amide product.

Caption: Reaction scheme for the synthesis of 3'-Trifluoromethyl-o-toluanilide.

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The amine nitrogen of 3-(trifluoromethyl)aniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of o-toluoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base (hydroxide or another amine molecule) deprotonates the nitrogen to yield the neutral amide product and a salt byproduct.

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS No. | MW ( g/mol ) | Amount (mmol) | Eq. |

| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 | 10.0 | 1.0 |

| o-Toluoyl chloride | 933-88-0 | 154.59 | 10.5 | 1.05 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 25.0 | 2.5 |

| Dichloromethane (DCM) | 75-09-2 | - | ~100 mL | - |

| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | - | As needed | - |

| Sodium Bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | - | As needed | - |

| Brine (sat. NaCl aq.) | 7647-14-5 | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |

| Ethanol or Hexane/Ethyl Acetate | - | - | For Recrystallization | - |

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.61 g, 10.0 mmol) in 50 mL of dichloromethane (DCM).

-

Basification: Add 25 mL of a 1 M aqueous sodium hydroxide solution to the flask. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Scientist's Insight: Using a biphasic Schotten-Baumann condition with aqueous base is highly efficient.[4] The base remains in the aqueous layer, readily neutralizing the HCl byproduct as it forms, which prevents the protonation and deactivation of the starting aniline. Cooling is essential to control the exothermic nature of the acylation.

-

-

Acylation: Dissolve o-toluoyl chloride (1.63 g, 10.5 mmol) in 20 mL of DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes using a dropping funnel.

-

Scientist's Insight: A slight excess of the acyl chloride ensures the complete consumption of the valuable aniline. Slow addition prevents a rapid temperature increase, minimizing potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove any unreacted amine and base).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to obtain pure 3'-Trifluoromethyl-o-toluanilide as a white solid.[5]

-

Final Product: Dry the crystals under vacuum. Determine the yield and proceed with characterization. The expected melting point is 126-127 °C.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Overall Characterization Workflow

Caption: Workflow for purification and characterization.

Spectroscopic and Physical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR: The proton NMR provides information on the number and environment of hydrogen atoms.

Predicted Shift (ppm) Multiplicity Integration Assignment ~8.0 - 8.2 br s 1H Amide N-H ~7.2 - 7.9 m 8H Aromatic C-H | ~2.45 | s | 3H | Ar-CH ₃ |

-

¹³C NMR: Provides information on the carbon skeleton.

Predicted Shift (ppm) Assignment Notes ~168 Amide C =O ~120 - 140 Aromatic C 12 distinct signals expected ~131 C -CF₃ (quartet) J ≈ 32 Hz due to ¹J(C-F) coupling ~124 -C F₃ (quartet) J ≈ 272 Hz due to ¹J(C-F) coupling | ~19 | Ar-C H₃ | |

-

¹⁹F NMR: This is a definitive test for the presence and environment of the trifluoromethyl group.

Predicted Shift (ppm) Multiplicity Assignment | ~ -63 | s | -CF ₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~3300 | Medium | N-H Stretch | Secondary Amide |

| ~3050 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2950 | Weak | Aliphatic C-H Stretch | Methyl (-CH₃) |

| ~1665 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | Strong | N-H Bend (Amide II) | Secondary Amide |

| ~1325 | Strong | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) |

| ~1120, ~1160 | Strong | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) |

-

Scientist's Insight: The presence of the two strong "Amide I" and "Amide II" bands is a classic signature of a secondary amide.[8][9] The intense absorptions in the 1100-1350 cm⁻¹ range are definitive evidence of the C-F bonds.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the overall structure.

| m/z Value (Predicted) | Ion | Notes |

| 279.08 | [M]⁺ | Molecular Ion (Calculated Exact Mass: 279.0871 for C₁₅H₁₂F₃NO) |

| 161 | [C₇H₆F₃N]⁺ | Fragment from N-CO bond cleavage (3-(trifluoromethyl)aniline part) |

| 119 | [C₈H₇O]⁺ | Fragment from N-CO bond cleavage (o-toluoyl acylium ion, often the base peak) |

| 91 | [C₇H₇]⁺ | Loss of CO from the o-toluoyl fragment (tropylium ion) |

-

Scientist's Insight: The most common fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond.[10] The formation of the highly stable o-toluoyl acylium ion at m/z 119 is a strong indicator of a successful synthesis.[11][12]

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct all operations in a well-ventilated fume hood. o-Toluoyl chloride is corrosive and reacts with water; handle with care.[13] 3-(Trifluoromethyl)aniline is toxic.

-

Handling: Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This guide details a reliable and reproducible method for the synthesis of 3'-Trifluoromethyl-o-toluanilide. The Schotten-Baumann acylation of 3-(trifluoromethyl)aniline with o-toluoyl chloride provides the target compound in good yield. The identity and purity of the product are unequivocally confirmed through a suite of analytical techniques, including NMR, FTIR, mass spectrometry, and melting point determination. The provided protocols and characterization data serve as a validated reference for researchers engaged in the synthesis of fluorinated organic molecules for pharmaceutical and materials science applications.

References

-

Santa Cruz Biotechnology. o-Toluoyl chloride | CAS 933-88-0.

-

BenchChem. o-Toluoyl chloride chemical properties and structure.

-

United States Biological. O-Toluoyl Chloride - Data Sheet.

-

Shivam Exim Pvt Ltd. O-Toluoyl Chloride.

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure.

-

ChemicalBook. o-Toluoyl chloride | 933-88-0.

-

Fisher Scientific. o-Toluoyl chloride Safety Data Sheet.

-

Frinton Laboratories, Inc. Product Catalog.

-

ChemicalBook. o-Toluoyl chloride 99 933-88-0.

-

CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application.

-

BenchChem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.

-

ChemSigma. 1939-22-6 3'-Trifluoromethyl-O-Toluanilide.

-

Gellman, S. H. et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. J Fluorine Chem.

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides.

-

Shaalaa.com. Write a short note on the following. Schotten-Baumann reaction.

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts.

-

ChemicalBook. 3'-TRIFLUOROMETHYL-O-TOLUANILIDE | 1939-22-6.

-

ChemicalBook. 3'-TRIFLUOROMETHYL-O-TOLUANILIDE price.

-

Cheméo. 3'-Trifluoromethyl-o-toluanilide.

-

The Royal Society of Chemistry. Supporting Information.

-

ResearchGate. What is the best technique for amide purification?

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

-

Cambridge University Press. Schotten-Baumann Reaction.

-

Jena Library. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

-

Sigma-Aldrich. o-Toluoyl chloride 99.

-

National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

-

Alfa Chemistry. 19F NMR Chemical Shift Table.

-

LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR.

-

National Institutes of Health. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.

-

WIPO Patentscope. WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.

-

ElectronicsAndBooks. Mass spectrometric decomposition of N-arylbenzonitrilium ions.

-

Biotage. How should I purify a complex, polar, amide reaction mixture?

-

Organic Chemistry Portal. Amine synthesis by amide reduction.

-

ResearchGate. Benzamide-simplified mass spectrum.

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

ChemicalBook. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum.

-

SlidePlayer. Mass Spectrometry: Fragmentation.

-

ChemicalBook. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum.

-

The Royal Society of Chemistry. F-trifluoromethylating agent for the synthesis of SCF2.

-

ChemicalBook. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.

-

ChemicalBook. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum.

-

SpectraBase. 3',5'-Bis(trifluoromethyl)acetanilide - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 3. shaalaa.com [shaalaa.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Core Mechanism of Action: 3'-Trifluoromethyl-o-toluanilide

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for 3'-Trifluoromethyl-o-toluanilide, a compound representative of the carboxanilide class of bioactive molecules. Structurally similar to established fungicides like flutolanil, its primary mode of action is the potent and specific inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC). By disrupting this critical nexus between the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, the compound effectively halts cellular respiration, leading to energy depletion and cessation of vital cellular processes in target organisms. This document details the molecular interactions at the enzyme's active site, the resultant physiological consequences, and provides validated, step-by-step experimental protocols for researchers to investigate and characterize this mechanism in a laboratory setting.

Introduction: The Carboxanilide Class and Mitochondrial Respiration

3'-Trifluoromethyl-o-toluanilide belongs to the carboxanilide chemical class, a group renowned for its members' potent bioactivity, particularly as fungicides.[1][2] The efficacy of these compounds is rooted in their ability to target a highly conserved and fundamental cellular process: mitochondrial respiration. The mitochondrion, often termed the powerhouse of the cell, is responsible for generating the majority of cellular ATP through the electron transport chain (ETC).[3]

The ETC is comprised of four protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane.[4] 3'-Trifluoromethyl-o-toluanilide specifically targets Complex II, or succinate dehydrogenase (SDH).[5][6] This enzyme is unique as it participates in both the TCA cycle and the ETC, catalyzing the oxidation of succinate to fumarate while transferring the resulting electrons to the ubiquinone (Coenzyme Q) pool.[7][8] This dual role makes SDH a critical control point for cellular energy metabolism. Inhibition of SDH breaks this link, leading to a bioenergetic crisis within the cell.[9]

Molecular Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary biochemical mode of action for 3'-Trifluoromethyl-o-toluanilide is the blockage of the TCA cycle at the level of succinate to fumarate oxidation, which leads to an inhibition of respiration.[9] This is achieved by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[10][11]

The SDH complex is a heterotetramer composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[8]

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor, the initial electron acceptor from succinate.

-

SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that shuttle electrons from FAD to the Qp site.

-

SDHC & SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

3'-Trifluoromethyl-o-toluanilide acts as a competitive inhibitor at the Qp site, which is a hydrophobic pocket formed by the interface of the SDHB, SDHC, and SDHD subunits.[10][11] By occupying this site, the molecule physically prevents the natural substrate, ubiquinone, from binding and accepting electrons from the iron-sulfur clusters of SDHB.[11] This effectively halts the entire electron flow through Complex II.

Causality of Inhibition: The trifluoromethyl group and the toluanilide scaffold are critical for the high-affinity binding to the Qp site. The specific stereochemistry and electronic properties of the molecule allow it to fit snugly within the pocket, forming non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with key amino acid residues. Mutations in the genes encoding the SDHB, SDHC, or SDHD subunits, particularly at this binding site, are a known mechanism of resistance in fungi, underscoring the specificity and importance of this interaction.[10][12][13]

Signaling Pathway Diagram: Disruption of Mitochondrial Electron Transport

The following diagram illustrates the central role of Complex II in the electron transport chain and the precise point of inhibition by 3'-Trifluoromethyl-o-toluanilide.

Caption: Inhibition of Complex II (SDH) by 3'-Trifluoromethyl-o-toluanilide.

Physiological Consequences of SDH Inhibition

The blockade of Complex II triggers a cascade of detrimental cellular events stemming from the disruption of energy metabolism and redox homeostasis.

-

ATP Depletion: As a key entry point for electrons into the ETC, inhibiting Complex II significantly curtails the flow of electrons to subsequent complexes.[7] This diminishes the proton motive force across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP.[7] The resulting energy deficit impairs numerous ATP-dependent cellular functions, including growth, transport, and biosynthesis.

-

TCA Cycle Disruption: The inhibition of succinate oxidation to fumarate leads to an accumulation of succinate within the mitochondrial matrix.[3] This feedback can inhibit other enzymes in the TCA cycle, further crippling the cell's metabolic capacity.

-

Generation of Reactive Oxygen Species (ROS): While the primary effect is halting electron flow, dysfunctional mitochondrial complexes are also a major source of reactive oxygen species (ROS).[3][14] The stalled electron transport can lead to the partial reduction of oxygen, generating superoxide radicals and contributing to oxidative stress, which can damage lipids, proteins, and DNA.

The culmination of these effects is potent cytostatic or cytotoxic activity, making compounds like 3'-Trifluoromethyl-o-toluanilide effective as fungicides.[15][16]

Experimental Protocols for Mechanism of Action Studies

To validate and quantify the inhibitory action of 3'-Trifluoromethyl-o-toluanilide on SDH, a series of well-defined biochemical and cell-based assays are required.

Protocol 4.1: Isolation of Mitochondria

Rationale: A purified or enriched mitochondrial fraction is essential for direct in vitro assays on Complex II, eliminating confounding variables from other cellular components. This protocol is a standard differential centrifugation method.

Materials:

-

Tissue or cell culture pellets

-

Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest tissue or cells and wash with ice-cold PBS.

-

Resuspend the sample in 10 volumes of ice-cold Mitochondria Isolation Buffer.

-

Homogenize the sample using a Dounce homogenizer with a loose pestle (10-15 strokes), followed by a tight pestle (10-15 strokes). Keep on ice throughout.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of assay-specific buffer.

-

Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 4.2: In Vitro SDH Activity Assay (Colorimetric)

Rationale: This assay directly measures the enzymatic activity of SDH in the isolated mitochondrial fraction. It uses an artificial electron acceptor that changes color upon reduction, providing a quantitative measure of enzyme activity and its inhibition. This protocol is adapted from commercially available kits.[17][18]

Materials:

-

Isolated mitochondria (from Protocol 4.1)

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Succinate solution (e.g., 1 M stock)

-

DCPIP (2,6-dichlorophenolindophenol) solution (e.g., 2 mM stock)

-

Decylubiquinone (e.g., 10 mM stock in ethanol)

-

3'-Trifluoromethyl-o-toluanilide (various concentrations)

-

96-well microplate and plate reader (600 nm)

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing SDH Assay Buffer, a final concentration of 10 mM succinate, 50 µM DCPIP, and 50 µM decylubiquinone.

-

Add the test compound (3'-Trifluoromethyl-o-toluanilide) at various final concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 25°C for 5-10 minutes.

-

Initiate the reaction by adding 5-10 µg of mitochondrial protein to each well.

-

Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 15-30 minutes. The rate of decrease in absorbance is proportional to SDH activity.

-

Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ of an SDH inhibitor.

Data Presentation and Interpretation

The primary output from the experimental work is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of 3'-Trifluoromethyl-o-toluanilide required to reduce the activity of SDH by 50%. This value is a key metric for potency.

| Parameter | Description | Typical Value Range (for SDHIs) |

| IC₅₀ | Half-maximal inhibitory concentration. | 10 nM - 10 µM |

| Enzyme Kinetics | Mode of inhibition (e.g., competitive, non-competitive). | Typically competitive with ubiquinone. |

| Selectivity | Comparison of IC₅₀ against target organism vs. non-target (e.g., mammalian) mitochondria. | High selectivity is desired. |

Note: The specific IC₅₀ value for 3'-Trifluoromethyl-o-toluanilide would need to be determined experimentally.

Conclusion and Future Directions

3'-Trifluoromethyl-o-toluanilide exemplifies a highly specific and potent mechanism of action centered on the inhibition of mitochondrial Complex II. By targeting the Qp site of succinate dehydrogenase, it effectively disrupts cellular respiration, leading to a profound bioenergetic collapse in susceptible organisms. The experimental framework provided herein offers a robust system for validating this mechanism and quantifying the compound's inhibitory potency.

Future research should focus on understanding the precise structural basis for its binding through X-ray crystallography of the compound-enzyme complex. Furthermore, investigating potential resistance mechanisms and assessing its selectivity against a broader range of organisms are critical steps in the continued development and application of this class of molecules.

References

- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.

- Bayir, H., & Kagan, V. E. (2022). The Role of Complex II in the Electron Transport Chain.

- MedchemExpress. (n.d.). Flutolanil.

- Motoba, K., Uchida, M., & Tada, E. (1988). Mode of Antifungal Action and Selectivity of Flutolanil. Agricultural and Biological Chemistry, 52(6), 1445-1449.

- Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-9.

- Chemical Warehouse. (n.d.). Flutolanil.

- Cui, H., et al. (2021). An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond. Journal of Biological Chemistry, 297(3), 100938.

- Horsefield, R., et al. (2006). Crystal structure of the succinate ubiquinone oxidoreductase from Escherichia coli at 2.7 Å resolution. Journal of Biological Chemistry, 281(11), 7309-7316.

- LibreTexts Chemistry. (2022). 7.3: Complex II.

- Scitable by Nature Education. (n.d.). Mitochondrial complex II: Significance and symbolism.

- KoreaScience. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi.

- Taylor & Francis Online. (2016). Mode of Antifungal Action and Selectivity of Flutolanil. Agricultural and Biological Chemistry, 52(6).

- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.

- Semantic Scholar. (1988). Mode of antifungal action and selectivity of flutolanil.

- MDPI. (2023). Complex II Biology in Aging, Health, and Disease. Antioxidants, 12(8), 1512.

- Kluckova, K., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 445, 44-48.

- Muñoz-Pinedo, C., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-509.

- Abcam. (n.d.). Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560).

- Bayer Crop Science. (n.d.). Fungicide Modes of Action.

- Bouillaud, F. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Toxics, 11(2), 173.

- OUCI. (n.d.). Furan carboxamide fungicides: Structure-activity relationships with the succinate dehydrogenase complex in mitochondria.

- e-Krishi Shiksha. (n.d.). SYSTEMIC FUNGICIDES – Benomyl, carboxin, oxycarboxin, Metalaxyl, Carbendazim.

- Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book.

- Abcam. (2023). Succinate-Dehydrogenase-Assay-protocol-book-v4a-ab228560.

- extensionAUS. (2020). Modes of Action.

- PubChem. (n.d.). 2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide.

- PubChem. (n.d.). Benzamide, 2-methyl-N-phenyl-5-(trifluoromethyl)-.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6577.

- MDPI. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(3), M1464.

- National Center for Biotechnology Information. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C, 74(Pt 12), 1756-1765.

- ChemicalBook. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide.

Sources

- 1. Furan carboxamide fungicides: Structure-activity relationships with the succinate dehydrogenase complex in mitochondria… [ouci.dntb.gov.ua]

- 2. eagri.org [eagri.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The Role of Complex II in the Electron Transport Chain - Oreate AI Blog [oreateai.com]

- 8. An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research in Plant Disease [online-rpd.org]

- 11. ndsu.edu [ndsu.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]

- 14. Mitochondrial complex II: Significance and symbolism [wisdomlib.org]

- 15. chemicalwarehouse.com [chemicalwarehouse.com]

- 16. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 17. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]

- 18. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Solubility and Stability of 3'-Trifluoromethyl-o-toluanilide

Introduction: The Significance of 3'-Trifluoromethyl-o-toluanilide in Modern Drug Discovery

3'-Trifluoromethyl-o-toluanilide, a molecule featuring a trifluoromethyl group and an amide linkage, represents a class of compounds with significant potential in pharmaceutical development. The trifluoromethyl (-CF3) group is a cornerstone in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] The toluanilide scaffold is also a common feature in biologically active molecules. Understanding the physicochemical properties of 3'-Trifluoromethyl-o-toluanilide is therefore a critical early-stage step in its evaluation as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies and scientific rationale for determining the aqueous solubility and chemical stability of this compound, tailored for researchers and drug development professionals.

Part 1: Elucidating the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[4] Poor aqueous solubility can pose significant challenges in formulation development and in vivo performance.[5] A thorough understanding of the solubility of 3'-Trifluoromethyl-o-toluanilide is therefore paramount.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, two key types of solubility are assessed:

-

Kinetic Solubility: This measures the concentration of a compound that precipitates from a solution prepared by adding a small amount of a concentrated organic stock solution (typically DMSO) to an aqueous buffer.[5] It is a high-throughput screening method used in the early stages of discovery to quickly identify compounds that may have solubility liabilities.[5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[5][6] While more time-consuming to determine, it provides the definitive solubility value for a compound in its solid-state form.[7]

Experimental Protocols for Solubility Determination

This method rapidly assesses the concentration at which a compound begins to precipitate from an aqueous solution.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3'-Trifluoromethyl-o-toluanilide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-5%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a laser nephelometer.[4] The concentration at which a significant increase in scattered light is observed is determined as the kinetic solubility.

Causality Behind Experimental Choices: The use of DMSO is standard in early drug discovery due to its ability to dissolve a wide range of organic compounds.[6] The final low concentration of DMSO is intended to minimize its effect on the aqueous solubility. Nephelometry is a sensitive technique for detecting the formation of fine precipitates.[4]

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

Protocol:

-

Sample Preparation: Add an excess amount of solid 3'-Trifluoromethyl-o-toluanilide to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6] Care must be taken to avoid adsorption of the compound onto the filter material.[6]

-

Quantification: Determine the concentration of 3'-Trifluoromethyl-o-toluanilide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Using a range of pH values is crucial as the solubility of a compound can be highly dependent on its ionization state. Biorelevant media are used to simulate the conditions in the gastrointestinal tract. The extended equilibration time ensures that the system has reached a true thermodynamic equilibrium.[8] HPLC-UV is a robust and widely used method for the accurate quantification of organic molecules.

Data Presentation

Quantitative solubility data should be summarized in a clear and concise table.

| Solubility Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 2.0 Buffer | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 7.4 Buffer | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | pH 9.0 Buffer | 37 | [Insert Data] | [Insert Data] |

| Thermodynamic | FaSSIF | 37 | [Insert Data] | [Insert Data] |

Part 2: Assessing the Chemical Stability Profile

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing.[14][15] Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products, while ICH Q1B provides guidance on photostability testing.[10][16]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation pathways and products.[13][17] A degradation of 5-20% is generally considered appropriate for these studies.[18]

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as amides.[18]

Protocol:

-

Sample Preparation: Prepare solutions of 3'-Trifluoromethyl-o-toluanilide in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[18] If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol may be used, though its potential to influence degradation should be considered.[19]

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[18]

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 168 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Causality Behind Experimental Choices: The use of acidic, neutral, and basic conditions covers a wide pH range and helps to identify the susceptibility of the amide bond and the trifluoromethyl group to hydrolysis. Elevated temperature accelerates the degradation process. The trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid under certain conditions, particularly alkaline pH.[19]

Protocol:

-

Sample Preparation: Prepare a solution of 3'-Trifluoromethyl-o-toluanilide in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature for a defined period, protected from light.

-

Sampling and Analysis: Withdraw aliquots at specified time points and analyze by HPLC.

Causality Behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The aromatic rings and the methyl group on the toluidine moiety are potential sites of oxidation.[19]

Protocol:

-

Sample Preparation: Expose a solid sample and a solution of 3'-Trifluoromethyl-o-toluanilide to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: Analyze the exposed and control samples by HPLC.

Causality Behind Experimental Choices: Photodegradation can be a significant issue for drug substances.[19] The ICH Q1B guidelines provide standardized conditions for photostability testing to ensure consistency and regulatory acceptance.[10]

Protocol:

-

Sample Preparation: Store a solid sample of 3'-Trifluoromethyl-o-toluanilide in a controlled temperature oven at an elevated temperature (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C).[14]

-

Incubation: Maintain the sample at the elevated temperature for a defined period.

-

Analysis: Analyze the sample by HPLC and other relevant techniques (e.g., differential scanning calorimetry to detect any changes in physical form).

Causality Behind Experimental Choices: Thermal stress testing helps to determine the intrinsic stability of the solid form of the compound and its susceptibility to degradation at elevated temperatures.

Data Presentation

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Conditions | Time (hours) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | [Insert Data] | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | [Insert Data] | [Insert Data] | [Insert Data] |

| Neutral Hydrolysis | Water, 60°C | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂, RT | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | ICH Q1B | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 60°C | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Caption: Workflow for forced degradation (stability) studies.

Conclusion

A comprehensive understanding of the solubility and stability of 3'-Trifluoromethyl-o-toluanilide is fundamental to its progression as a drug candidate. The methodologies outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for the thorough characterization of this promising molecule. By systematically evaluating its physicochemical properties, researchers can make informed decisions to optimize its formulation, predict its in vivo behavior, and ultimately enhance its potential for clinical success.

References

- Vertex AI Search. (n.d.).

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 14, 2026.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Veeprho. (2020, July 1).

- National Institutes of Health. (n.d.).

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Pharmaguideline. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 3'-Trifluoromethyl-o-toluanilide (CAS 1939-22-6).

- ICH. (n.d.). Q1A(R2) Guideline.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Slideshare. (2012, July 28). Ich guidelines for stability studies 1.

- ResearchGate. (2019, September).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). [Journal Name].

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.).

- LookChem. (n.d.).

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.

- Amanote Research. (2018, January 1). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl)

- PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde.

- ChemicalBook. (2025, July 16). 3-(TRIFLUOROMETHYL)ACETANILIDE.

- ResearchGate. (2025, August 7). An Insight into the Stability Of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl)

- Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

- ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous....

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde CAS#: 454-89-7.

- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde | 454-89-7.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ACS Publications. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.

- ResearchGate. (2025, August 5). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.

- Refubium - Freie Universität Berlin. (2021, October 11).

- MDPI. (2021, December 10).

- PMC - NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ResearchGate. (2025, October 26). A Facile and Inexpensive Way to Synthesize N‐trifluoromethyl Compounds.

- PMC - NIH. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.

- PubChem. (n.d.). 3-(Trifluoromethyl)phenol.

- PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. snscourseware.org [snscourseware.org]

- 15. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. veeprho.com [veeprho.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

3'-Trifluoromethyl-o-toluanilide molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3'-Trifluoromethyl-o-toluanilide

Authored by: A Senior Application Scientist

Introduction

3'-Trifluoromethyl-o-toluanilide, also known by its IUPAC name N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide, is an aromatic amide derivative. Its molecular framework is comprised of an o-toluyl group and a 3-trifluoromethylaniline moiety, linked by a central amide bond. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent and bioisostere for other chemical groups, makes this molecule and its analogs of significant interest in medicinal chemistry and materials science. The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity, properties crucial for the development of novel therapeutic agents.

Understanding the three-dimensional structure and conformational dynamics of 3'-Trifluoromethyl-o-toluanilide is paramount. The spatial arrangement of its aromatic rings and the orientation of the amide linker dictate its intermolecular interaction capabilities, such as hydrogen bonding and π–π stacking. These interactions, in turn, govern its crystal packing, solubility, and, most importantly, its ability to bind to biological targets. This guide provides a detailed analysis of its molecular architecture, explores its conformational landscape based on empirical data from analogous structures and theoretical principles, and outlines the experimental workflows used to elucidate such properties.

| Property | Value |

| IUPAC Name | N-(3-(trifluoromethyl)phenyl)-2-methylbenzamide |

| Synonyms | 3'-Trifluoromethyl-o-toluanilide |

| CAS Number | 19445-86-4 |

| Molecular Formula | C₁₅H₁₂F₃NO |

| Molecular Weight | 279.26 g/mol |

Part 1: Molecular Structure and Connectivity

The foundational structure of 3'-Trifluoromethyl-o-toluanilide consists of three key functional regions:

-

The o-Toluidine Ring : A benzene ring substituted with a methyl group at the 2-position, derived from o-toluic acid.

-

The Amide Linker (-CO-NH-) : A rigid and planar group that serves as the covalent bridge. Its planarity is due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

-

The 3-(Trifluoromethyl)phenyl Ring : An aniline-derived benzene ring substituted with a trifluoromethyl group at the meta position.

The connectivity of these units dictates the molecule's overall geometry and potential for conformational isomerism, primarily through rotation around the single bonds adjacent to the amide linker.

Caption: Key rotatable bonds (τ₁ and τ₂) governing conformation.

Part 2: Conformational Analysis

While a specific crystal structure for 3'-Trifluoromethyl-o-toluanilide is not publicly available, a robust conformational model can be constructed by analyzing crystallographic data from closely related N-aryl benzamides.[1][2][3]

The Amide Plane and Torsional Angles

The conformation of benzanilides is primarily defined by the torsional (dihedral) angles between the planar amide group and the two flanking aryl rings.

-

τ₁ (C-N bond rotation): Rotation around the N-C(aryl) bond.

-

τ₂ (C-C bond rotation): Rotation around the C(carbonyl)-C(aryl) bond.

Studies on similar molecules reveal that the two aryl rings are consistently tilted with respect to each other, rarely adopting a coplanar arrangement.[1][3] The observed dihedral angles between the rings in analogous crystal structures range from approximately 10° to over 60°.[1][2] This twist is a compromise between two opposing forces:

-

Steric Hindrance: The primary driver for non-planarity is the steric repulsion between the atoms on the two rings and the amide group. In 3'-Trifluoromethyl-o-toluanilide, the ortho-methyl group on the toluyl ring creates significant steric strain, forcing the ring to rotate out of the amide plane (a large τ₂).

-

π-Conjugation: A fully planar conformation would maximize π-conjugation across the molecule, which is electronically favorable. However, the energetic penalty from steric clash far outweighs the benefit of extended conjugation.

Influence of Substituents and Crystal Packing

The precise conformation is heavily influenced by both intramolecular and intermolecular forces.

-

Intramolecular Effects: The ortho-methyl group is the most significant factor, sterically demanding a twisted conformation. The electron-withdrawing -CF₃ group at the meta position primarily exerts an electronic influence and has a lesser steric impact compared to an ortho substituent.

-

Intermolecular Interactions: In the solid state, the final conformation is a result of optimizing crystal packing forces.[1][3] For benzanilides, N—H⋯O hydrogen bonding is a dominant, structure-directing interaction.[2] Molecules typically arrange themselves into chains or ribbons linked by these hydrogen bonds. This cooperative hydrogen bonding can stabilize conformations that are slightly higher in energy for an isolated molecule but are optimal for the crystal lattice.[1][3]

Computational studies, such as Density Functional Theory (DFT), on related molecules show that the lowest energy conformation of an isolated molecule (in the gas phase) can differ from what is observed in a crystal.[1][3] For instance, DFT calculations for some benzamides predict a smaller dihedral angle between the rings (around 30°) compared to the experimentally determined crystal structure (around 60°), highlighting the profound impact of the crystalline environment.[1][3]

| Parameter | Predicted Feature | Rationale / Supporting Evidence |

| Amide Group Geometry | Trans and Planar | Resonance stabilization. Common feature in all studied benzanilides. |

| Dihedral Angle (τ₂) | Significantly twisted (>30°) | Steric hindrance from the ortho-methyl group. |

| Inter-ring Dihedral | Non-coplanar (likely 40°-60°) | A balance of steric hindrance and crystal packing forces. Analogous structures show significant twisting.[1][2] |

| Solid-State Packing | N—H⋯O hydrogen-bonded chains | This is the primary supramolecular synthon observed in the crystal structures of related amides.[2] |

Part 3: Experimental and Computational Workflows

The definitive characterization of the molecule's structure and conformation relies on a combination of synthesis, spectroscopy, crystallography, and computational modeling.

Workflow for Structural Elucidation

Caption: Standard workflow for synthesis and structural analysis.

Protocol 1: Synthesis via Acyl Chloride

This protocol describes a standard Schotten-Baumann reaction, a reliable method for synthesizing amides.

-

Dissolution: Dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cooling: Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of Acyl Chloride: Add a solution of 1.1 equivalents of 2-methylbenzoyl chloride dropwise to the stirred aniline solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3'-Trifluoromethyl-o-toluanilide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold-standard technique for unambiguously determining the solid-state molecular structure.

-

Crystal Selection: Select a high-quality, single crystal of the purified compound under a microscope and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically to ~100-173 K) to minimize thermal vibrations.[1]

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

-

Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of angles, measuring the intensity and position of thousands of diffraction spots.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model anisotropically against the experimental data until convergence is reached, yielding a final, precise 3D structure.

Conclusion

The molecular architecture of 3'-Trifluoromethyl-o-toluanilide is characterized by a central, planar amide bridge linking two non-coplanar aromatic rings. Its conformation is dominated by the steric influence of the ortho-methyl group, which forces the toluyl ring into a twisted orientation relative to the amide plane. In the solid state, the precise dihedral angles are further modulated by efficient crystal packing, driven primarily by intermolecular N—H⋯O hydrogen bonds. This detailed structural understanding, derived from the analysis of analogous compounds and established experimental principles, is critical for professionals in drug design, where molecular shape and intermolecular interactions are the ultimate determinants of biological function.

References

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. IUCrData. [Link]

-

Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E. [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. [Link]

-

Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. ACS Omega. [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]

-

Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Taylor & Francis Online. [Link]

-

2-hydroxy-3-phenyl-N-(trifluoromethyl)benzamide. PubChem. [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. National Institutes of Health. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3'-Trifluoromethyl-o-toluanilide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3'-Trifluoromethyl-o-toluanilide, a molecule featuring a trifluoromethyl group on the aniline ring and a methyl group on the toluoyl moiety, presents a unique combination of functionalities that are of significant interest in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth analysis of the spectroscopic data for 3'-Trifluoromethyl-o-toluanilide, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to apply these principles to their own work.

Molecular Structure and Synthesis Overview

The synthesis of 3'-Trifluoromethyl-o-toluanilide is typically achieved through the amide coupling of o-toluoyl chloride with 3-(trifluoromethyl)aniline. This reaction is a standard procedure in organic synthesis, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The purity of the final compound is crucial for accurate spectroscopic analysis and subsequent applications.

Caption: Synthetic route for 3'-Trifluoromethyl-o-toluanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3'-Trifluoromethyl-o-toluanilide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 3'-Trifluoromethyl-o-toluanilide in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

For ¹⁹F NMR, an external standard such as trifluorotoluene or an internal standard can be used.

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Spectral Width: A range appropriate for trifluoromethyl groups, typically around -60 to -70 ppm relative to CFCl₃.

-

Number of Scans: 16-64.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3'-Trifluoromethyl-o-toluanilide will exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons. The electron-withdrawing nature of the trifluoromethyl group will deshield nearby protons, causing them to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 1H | Amide (N-H) |

| ~ 7.8 - 8.0 | Multiplet | 2H | Aromatic (H-2', H-6') |

| ~ 7.4 - 7.6 | Multiplet | 2H | Aromatic (H-4', H-5') |

| ~ 7.2 - 7.4 | Multiplet | 4H | Aromatic (o-tolyl) |

| ~ 2.4 | Singlet | 3H | Methyl (CH₃) |

Causality Behind Assignments:

-

The amide proton is expected to be a broad singlet and downfield due to its attachment to the electronegative nitrogen and participation in potential hydrogen bonding.

-

The protons on the trifluoromethyl-substituted ring (H-2', H-4', H-5', H-6') will be further downfield compared to the protons on the o-tolyl ring due to the strong electron-withdrawing effect of the -CF₃ group.

-

The methyl group protons will appear as a sharp singlet in the upfield region, characteristic of alkyl protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The trifluoromethyl group will have a significant effect on the chemical shifts of the carbons in its vicinity and will also exhibit C-F coupling.

Predicted ¹³C NMR Data: